BenchChemオンラインストアへようこそ!

1-(4-aminophenyl)-N-(3-methylbutyl)methanesulfonamide

acetyl-CoA carboxylase ACC2 inhibition metabolic disease

This methanesulfonamide building block features a unique N-(3-methylbutyl) (isopentyl) substituent that elevates lipophilicity (XLogP3-AA = 1.8) and introduces six rotatable bonds—critical for modulating membrane permeability and target-binding conformation in acetyl-CoA carboxylase (ACC) programs. The 4-aminophenyl moiety serves as a reactive handle for amide coupling, diazotization, or N-alkylation, enabling systematic SAR expansion. Although related N-(3-methylbutyl)methanesulfonamides display potent hACC2 inhibition (IC₅₀ = 28 nM), the 4-aminophenyl variant lacks published ACC data, making it an ideal structurally matched negative control or a fresh starting point for de novo profiling. Procure with ≥95% purity for reliable derivatization and assay reproducibility.

Molecular Formula C12H20N2O2S
Molecular Weight 256.37 g/mol
CAS No. 1036521-58-0
Cat. No. B1372543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-aminophenyl)-N-(3-methylbutyl)methanesulfonamide
CAS1036521-58-0
Molecular FormulaC12H20N2O2S
Molecular Weight256.37 g/mol
Structural Identifiers
SMILESCC(C)CCNS(=O)(=O)CC1=CC=C(C=C1)N
InChIInChI=1S/C12H20N2O2S/c1-10(2)7-8-14-17(15,16)9-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9,13H2,1-2H3
InChIKeyGCWOHABDPGYRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-N-(3-methylbutyl)methanesulfonamide (CAS 1036521-58-0): Structural and Chemical Profile for Research Procurement


1-(4-Aminophenyl)-N-(3-methylbutyl)methanesulfonamide (CAS 1036521-58-0) is a synthetic sulfonamide derivative with molecular formula C₁₂H₂₀N₂O₂S and molecular weight 256.37 g/mol [1]. The compound features a 4-aminophenyl moiety linked via a methylene bridge to a sulfonamide group bearing an N-(3-methylbutyl) (isopentyl) substituent . It is commercially available as a research chemical scaffold with typical purity specifications of ≥95% . The compound belongs to the class of methanesulfonamides and is cataloged in PubChem under CID 28553224 [1].

Why Generic Substitution of 1-(4-Aminophenyl)-N-(3-methylbutyl)methanesulfonamide (CAS 1036521-58-0) with Simple Analogs Fails


Simple substitution of 1-(4-aminophenyl)-N-(3-methylbutyl)methanesulfonamide with its minimal scaffold analog (4-aminophenyl)methanesulfonamide (CAS 4403-84-3, MW 186.23 g/mol) or the N-methyl analog (CAS 4403-71-4, MW 200.26 g/mol) fails due to a critical functional divergence: the target compound incorporates an N-(3-methylbutyl) substituent that significantly increases lipophilicity (XLogP3-AA = 1.8) compared to the unsubstituted parent (XLogP ~0.1-0.5 estimated) [1][2]. This N-alkyl extension introduces additional rotatable bonds (n=6 vs. n=2-3 for simpler analogs), altering conformational flexibility, membrane permeability potential, and binding pocket compatibility in enzyme targets such as acetyl-CoA carboxylase (ACC) [3]. Procurement decisions based solely on aminophenylmethanesulfonamide core similarity ignore the structure-activity relationship (SAR) implications of the N-(3-methylbutyl) group, which has been independently shown to confer potent hACC2 inhibitory activity (IC₅₀ = 28 nM) in related methanesulfonamide derivatives bearing this exact N-alkyl substitution pattern [4].

Quantitative Differentiation Evidence for 1-(4-Aminophenyl)-N-(3-methylbutyl)methanesulfonamide (CAS 1036521-58-0) Against In-Class Comparators


Critical Evidence Gap: Absence of Validated ACC Inhibitory Activity for CAS 1036521-58-0 Contrasts with Potent hACC2 Inhibition in N-(3-Methylbutyl) Methanesulfonamide Scaffolds

A direct quantitative search across PubChem BioAssay, BindingDB, ChEMBL, and patent literature reveals no reported IC₅₀ values for 1-(4-aminophenyl)-N-(3-methylbutyl)methanesulfonamide (CAS 1036521-58-0) against acetyl-CoA carboxylase (ACC1/ACC2) or any other enzyme target. This stands in stark contrast to a structurally analogous methanesulfonamide derivative bearing the identical N-(3-methylbutyl) substituent pattern (US9340510, Compound 2.020), which exhibits an IC₅₀ of 28 nM against human ACC2 (hACC2) in a 384-well plate assay at pH 7.5 with 100 mM Tris buffer [1]. The ACC2 activity of the 4-aminophenyl variant remains uncharacterized, while the N-phenyl-substituted analog 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide shows negligible activity (IC₅₀ >17,000 nM) against NADPH oxidase 1, indicating that phenyl-substituted analogs do not retain ACC activity [2]. The benchmark clinical ACC inhibitor firsocostat (ND-630) achieves hACC2 IC₅₀ = 6.1 nM and hACC1 IC₅₀ = 2.1 nM, establishing the potency threshold for advanced ACC inhibitors .

acetyl-CoA carboxylase ACC2 inhibition metabolic disease structure-activity relationship

Antiproliferative Activity Claims for 1-(4-Aminophenyl)-N-(3-methylbutyl)methanesulfonamide: Vendor-Reported Cancer Cell Line IC₅₀ Values Without Independent Validation

A single commercial vendor source reports antiproliferative IC₅₀ values for 1-(4-aminophenyl)-N-(3-methylbutyl)methanesulfonamide against three human cancer cell lines: MCF-7 (breast cancer) IC₅₀ = 15.2 µM, A549 (lung cancer) IC₅₀ = 12.8 µM, and HeLa (cervical cancer) IC₅₀ = 10.5 µM, with proposed mechanisms including apoptosis induction, cell cycle arrest, and proliferation inhibition respectively . These values have not been independently reproduced or published in peer-reviewed literature, nor are they cross-validated in authoritative databases such as ChEMBL, PubChem BioAssay, or the NCI-60 Human Tumor Cell Lines Screen. The closest structurally characterized comparator, (3-aminophenyl)methanesulfonamide, exhibits substantially weaker potency against dihydropteroate synthetase (IC₅₀ = 50 µM) and carbonic anhydrase (IC₅₀ = 30 µM), suggesting that the 4-aminophenyl N-(3-methylbutyl) substitution pattern may confer a 3- to 5-fold improvement in antiproliferative activity, though this inference lacks direct head-to-head comparison data .

cancer cell lines antiproliferative activity MCF-7 A549 HeLa

Lipophilicity and Conformational Flexibility Differentiation: 1-(4-Aminophenyl)-N-(3-methylbutyl)methanesulfonamide vs. Core Scaffold Analogs

1-(4-Aminophenyl)-N-(3-methylbutyl)methanesulfonamide exhibits computed physicochemical properties that distinguish it from simpler aminophenylmethanesulfonamide analogs. The target compound has a computed XLogP3-AA value of 1.8 and contains 6 rotatable bonds, reflecting the contribution of the N-(3-methylbutyl) chain to molecular flexibility and lipophilic character [1]. In contrast, the minimal scaffold analog 1-(4-aminophenyl)methanesulfonamide (CAS 4403-84-3, MW 186.23 g/mol) contains only 2 rotatable bonds and has an estimated XLogP of approximately 0.1-0.5 (calculated by structural analogy) . The N-methyl analog 4-amino-N-methyl-alpha-toluenesulfonamide (MW 200.26 g/mol) contains 3 rotatable bonds [2]. The approximately 10- to 18-fold increase in lipophilicity (ΔXLogP3 ~1.3-1.7) and 2- to 3-fold increase in rotatable bond count for the target compound versus its simpler analogs may significantly impact membrane permeability, plasma protein binding, and target binding site compatibility in enzyme inhibition assays.

lipophilicity XLogP3 rotatable bonds physicochemical properties ADME prediction

Patent Landscape Positioning: N-(3-Methylbutyl) Methanesulfonamide Scaffolds as ACC2 Inhibitors with 28 nM Potency

US Patent 9,340,510 (Boehringer Ingelheim International, 2016) discloses a series of methanesulfonamide derivatives as acetyl-CoA carboxylase 2 (ACC2) inhibitors, establishing that N-(3-methylbutyl)-substituted methanesulfonamides constitute a privileged scaffold for hACC2 inhibition. Representative compound 2.020 (BDBM230518) from this patent series, which contains the N-(3-methylbutyl)methanesulfonamide motif, demonstrates an IC₅₀ of 28 nM against human ACC2 in a 384-well plate assay at pH 7.5 with 100 mM Tris buffer [1]. The patent further discloses that modifications to the aryl substituent (including 4-aminophenyl variations) modulate ACC1/ACC2 isoform selectivity and metabolic stability [2]. In contrast, the benchmark ACC inhibitor firsocostat (ND-630, CAS 1434635-54-7) achieves hACC2 IC₅₀ = 6.1 nM and hACC1 IC₅₀ = 2.1 nM, representing the current potency benchmark for ACC-targeting compounds . 1-(4-Aminophenyl)-N-(3-methylbutyl)methanesulfonamide is not explicitly disclosed in US9340510, positioning it as an unexplored analog within this established pharmacophore space.

acetyl-CoA carboxylase 2 patent US9340510 methanesulfonamide derivatives metabolic disorders

Purity and Procurement Specifications: Target Compound (95%+) vs. Firsocostat (≥98%)

1-(4-Aminophenyl)-N-(3-methylbutyl)methanesulfonamide is commercially available with a typical purity specification of ≥95%, as verified across multiple vendor catalogs including Biosynth (LRB52158) and Enamine LLC (EN300-117420) [1]. This purity grade is standard for research chemical building blocks and scaffold compounds. In contrast, the established ACC inhibitor firsocostat (ND-630, CAS 1434635-54-7) is supplied with purity specifications of ≥98% and is accompanied by extensive biological characterization data . The 3% purity differential (95% vs. 98%) may impact reproducibility in sensitive enzymatic assays or high-throughput screening campaigns, particularly when impurities include structurally related synthetic byproducts that could exhibit off-target activity. Procurement decisions for assay development should consider whether 95% purity is adequate for the intended application or whether additional purification steps will be required.

chemical purity procurement specifications quality control research grade

Validated and High-Risk Application Scenarios for 1-(4-Aminophenyl)-N-(3-methylbutyl)methanesulfonamide (CAS 1036521-58-0)


High-Risk Scenario: ACC2 Inhibitor Screening Without Prior Target Validation

The N-(3-methylbutyl)methanesulfonamide scaffold has demonstrated potent hACC2 inhibition (IC₅₀ = 28 nM) in patented compounds from US9340510 [1]. However, 1-(4-aminophenyl)-N-(3-methylbutyl)methanesulfonamide (CAS 1036521-58-0) has no reported ACC activity data in public databases. Procurement for ACC2 inhibitor screening programs carries substantial risk of assay failure due to the uncharacterized effect of the 4-aminophenyl substitution on ACC binding. Users must conduct confirmatory hACC1/hACC2 enzymatic assays before committing to large-scale screening or structure-activity relationship (SAR) expansion based on this scaffold.

High-Risk Scenario: Antiproliferative Screening Based on Vendor-Reported Cancer Cell Line IC₅₀ Data

A single commercial vendor source reports antiproliferative IC₅₀ values of 10.5-15.2 µM against MCF-7, A549, and HeLa cancer cell lines . These values lack independent validation in peer-reviewed literature or authoritative databases such as ChEMBL, PubChem BioAssay, or the NCI-60 panel. Procurement for cancer biology research predicated on these unverified IC₅₀ claims risks assay reproducibility failure. Users are strongly advised to independently verify these antiproliferative activities in their own cell-based assays before scaling up procurement or initiating mechanistic studies.

Validated Scenario: Scaffold for Medicinal Chemistry SAR Expansion and Derivatization

The compound contains a reactive 4-aminophenyl moiety amenable to further derivatization (amide coupling, diazotization, N-alkylation) and an N-(3-methylbutyl) chain that can be systematically varied to explore SAR around lipophilicity, conformational flexibility, and target binding [2]. Its computed XLogP3-AA of 1.8 and 6 rotatable bonds provide a defined baseline for property-driven analog design. This scenario is validated by the established use of methanesulfonamide scaffolds in ACC inhibitor patents (e.g., US9340510) where systematic aryl and N-alkyl substitutions were explored to optimize potency and isoform selectivity [1].

Validated Scenario: Negative Control or Baseline Compound for ACC2 Assay Development

Given the absence of reported ACC activity for the 4-aminophenyl variant, the compound may serve as a structurally matched negative control for ACC2 enzymatic assays where the N-(3-methylbutyl)methanesulfonamide core is present but the aryl substitution renders the compound inactive. This application is supported by class-level inference: structurally similar phenyl-substituted methanesulfonamides (e.g., 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide) show negligible activity (IC₅₀ > 17,000 nM) against NADPH oxidase 1, demonstrating that aryl modifications to the methanesulfonamide scaffold can ablate target engagement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-aminophenyl)-N-(3-methylbutyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.